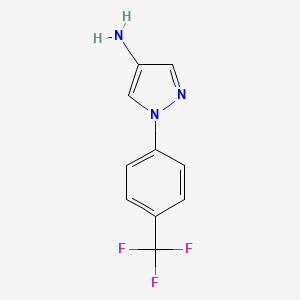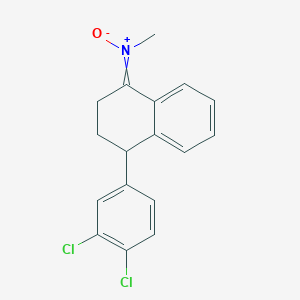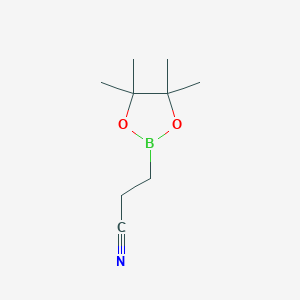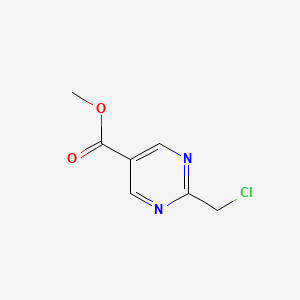
Methyl 2-(chloromethyl)pyrimidine-5-carboxylate
Vue d'ensemble
Description
“Methyl 2-(chloromethyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(chloromethyl)pyrimidine-5-carboxylate” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a chloromethyl group and a carboxylate group .Physical And Chemical Properties Analysis
“Methyl 2-(chloromethyl)pyrimidine-5-carboxylate” is a solid at room temperature . It has a molecular weight of 186.6 .Applications De Recherche Scientifique
Synthesis and Reactions of Biginelli-compounds
Methyl 2-(chloromethyl)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of Biginelli-compounds. These compounds are significant due to their wide range of biological activities. The study by Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, including methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines, thiazolo[3,2-a]pyrimidines, and indeno[1,2-d]pyrimidines through intramolecular Friedl-Crafts acylation (Kappe & Roschger, 1989).
Pharmaceutical Intermediate Synthesis
Ogurtsov and Rakitin (2021) described the synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting its role as a convenient intermediate for the development of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which are compounds of interest for their pharmacological properties (Ogurtsov & Rakitin, 2021).
Chemical Synthesis Enhancements
The work by Bullock et al. (1972) demonstrated the use of Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in ring expansion reactions to produce various derivatives. These reactions underscore the chemical's versatility in synthesizing novel organic molecules with potential for further pharmaceutical application (Bullock et al., 1972).
Antimicrobial Activity
Research into novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems by Bakhite et al. (2005) involved the use of ethyl 2-chloromethyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-8-carboxylate as a key intermediate. These compounds have been evaluated for their antimicrobial properties, demonstrating the potential of Methyl 2-(chloromethyl)pyrimidine-5-carboxylate derivatives in contributing to the development of new antimicrobial agents (Bakhite et al., 2005).
Antibacterial Evaluation
Etemadi et al. (2016) synthesized and evaluated the antibacterial activity of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, starting from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine. This study adds to the body of evidence supporting the utility of Methyl 2-(chloromethyl)pyrimidine-5-carboxylate derivatives in developing compounds with significant antibacterial properties (Etemadi et al., 2016).
Orientations Futures
The future directions for research on “Methyl 2-(chloromethyl)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the context of neuroprotection and anti-inflammation . Additionally, more detailed studies on their synthesis, chemical reactions, and safety profiles would be beneficial.
Propriétés
IUPAC Name |
methyl 2-(chloromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRGBNBQIGARJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)
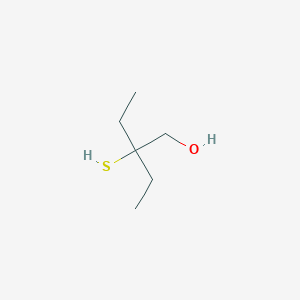
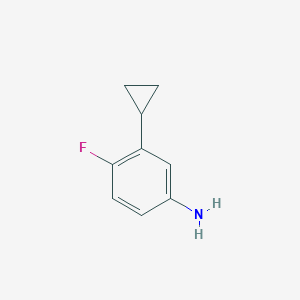
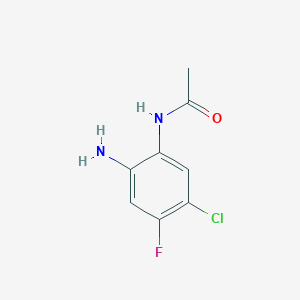
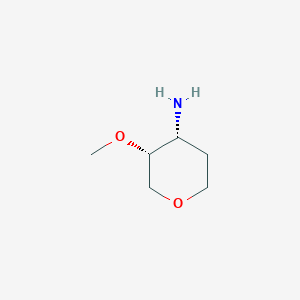
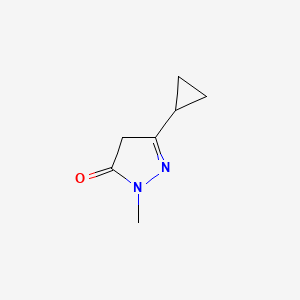
![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)
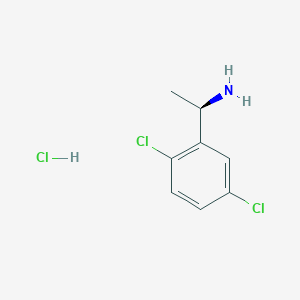
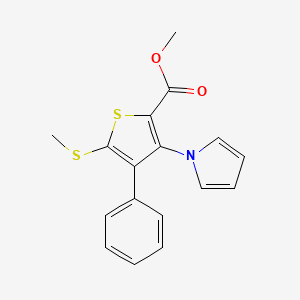
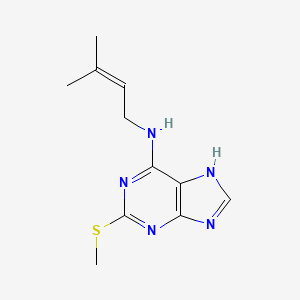
![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
